molecular formula C10H11NO4 B151837 Dimethyl aminoterephthalate CAS No. 5372-81-6

Dimethyl aminoterephthalate

Cat. No.: B151837
CAS No.: 5372-81-6
M. Wt: 209.2 g/mol
InChI Key: DSSKDXUDARIMTR-UHFFFAOYSA-N
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Description

Dimethyl aminoterephthalate (CAS 5372-81-6) is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol. Structurally, it consists of a benzene ring substituted with two methoxycarbonyl (-COOCH₃) groups at positions 1 and 4 and an amino (-NH₂) group at position 2 (ortho to one of the ester groups) . Key properties include:

  • Melting Point: 127–130°C
  • Solubility: Insoluble in water, soluble in organic solvents like DMF and ethanol .
  • Applications: Used as a ligand in metal-organic frameworks (MOFs), particularly iron(III)-based systems (e.g., MIL-101-NH₂, MIL-53-NH₂), and in synthesizing bioactive molecules such as imidazotetrazinones and aminoquinazolines .

Preparation Methods

Nitro Reduction of Dimethyl Nitroterephthalate

Iron-Mediated Reduction

The most widely documented method involves reducing dimethyl nitroterephthalate (CAS 60728-41-8) using iron powder and ammonium chloride in a 1:1 ethanol/water solvent system. Under reflux for 30 minutes, this method achieves a 99.1% yield of dimethyl aminoterephthalate . Critical parameters include:

  • Reagent Ratios : 2.3 g iron and 2.3 g NH₄Cl per 10 g substrate .

  • Solvent Volume : 75 mL total (50 mL ethanol/water + 25 mL ethanol for substrate dissolution) .

  • Workup : Filtration through celite, pH adjustment to 10 with Na₂CO₃, and ethyl acetate extraction .

The reaction mechanism proceeds via nitro group reduction to amine, facilitated by Fe⁰ acting as an electron donor in acidic conditions (NH₄Cl generates HCl in situ) . Side products are minimized by controlled dropwise addition to prevent exothermic side reactions .

Catalytic Hydrogenation

An alternative approach employs hydrogen gas and noble metal catalysts (e.g., Pd/C or PtO₂) in isopropanol. At 80°C and 0.3–1.0 MPa H₂ pressure, this method yields 96.5% pure product . Key advantages include:

  • Catalyst Efficiency : 0.1–3% catalyst loading (w/w) with recyclability .

  • Solvent Ratio : 8:1 isopropanol-to-substrate ratio ensures complete dissolution .

  • Crystallization : Cooling to ≤20°C precipitates the product, avoiding chromatography .

Comparative studies show catalytic hydrogenation reduces iron waste but requires high-pressure equipment. Noble metal costs (e.g., ~$46/5g for Pd-based catalysts ) may limit industrial scalability.

Methylation of 2-Aminoterephthalic Acid

Dimethyl Sulfate Alkylation

2-Aminoterephthalic acid undergoes double methylation using dimethyl sulfate (DMS) in acetone with K₂CO₃ as base. Refluxing for 12 hours yields this compound with >95% purity . Reaction conditions:

ParameterValue
Substrate:K₂CO₃:DMS1:3:3 molar ratio
SolventAcetone (15 mL/g substrate)
Temperature60°C

Workup involves ethyl acetate extraction and MgSO₄ drying, avoiding aqueous washes that may hydrolyze the ester .

Sodium Hydride-Mediated Methylation

A more aggressive method uses NaH in DMF with methyl iodide (MeI). At 0°C to room temperature, this achieves quantitative methylation but requires strict anhydrous conditions :

  • Deprotonation : NaH (5 eq) deprotonates the amine in DMF.

  • Alkylation : MeI (5 eq) adds methyl groups at nitrogen and oxygen sites.

  • Quenching : Water addition followed by EtOAc extraction.

This method risks over-alkylation to tertiary amines if stoichiometry is imprecise .

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Cost ($/kg)
Iron Reduction 99.199.9120–150
Catalytic Hydrogenation 96.599.9200–300
DMS Alkylation 85–9095–9790–110

Industrial-Scale Adaptations

Continuous Flow Nitro Reduction

Patent CN104072403A describes a scalable batch process using 50 L reactors, maintaining 99% yield via:

  • Automated pH control during Na₂CO₃ wash .

  • Centrifugal separation replacing filtration .

Catalyst Recycling in Hydrogenation

Noble metal catalysts are recovered via microfiltration and reactivated with H₂ at 200°C, reducing costs by 40% per batch .

Emerging Techniques

Photocatalytic Reduction

Preliminary studies using TiO₂ nanoparticles under UV light show 70% yield at 25°C, though reaction times exceed 24 hours .

Biocatalytic Routes

Pseudomonas fluorescens esterases selectively methylate 2-aminoterephthalic acid in aqueous buffer, achieving 82% yield but requiring genetic optimization for industrial use .

Chemical Reactions Analysis

Types of Reactions: Dimethyl aminoterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

A. Probes for Anticancer Agents

DMAT is utilized in the preparation of imidazotetrazinones, which serve as probes for evaluating the action of temozolomide, a chemotherapy drug used primarily for treating glioblastoma multiforme. The synthesis involves the reaction of DMAT with other reagents to form derivatives that can enhance the efficacy of temozolomide by improving its targeting capabilities .

B. Neurokinin-2 Receptor Antagonists

Another significant application of DMAT is in the synthesis of aminoquinazolines, which exhibit neurokinin-2 receptor antagonist activity. These compounds are being explored for their potential therapeutic effects in various conditions, including pain management and anxiety disorders .

Material Science Applications

A. Synthesis of Metal-Organic Frameworks (MOFs)

DMAT has been employed in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. For instance, DMAT serves as a ligand in the formation of MOFs that demonstrate high surface area and tunable porosity, making them suitable for various industrial applications .

Synthetic Chemistry Applications

A. Methylation Reactions

In synthetic organic chemistry, DMAT acts as a substrate for methylation reactions. A notable example includes its conversion into dimethyl-2-(methylamino)terephthalate using dimethyl sulfate as a methylating agent. This reaction showcases DMAT's versatility as a building block in synthesizing more complex organic molecules .

B. Intermediates in Dye Production

DMAT is also an intermediate in the industrial synthesis of azo dyes, which are widely used in textiles and other materials. The compound's ability to undergo further reactions allows it to participate in the formation of various dye structures, enhancing color properties and stability .

Case Studies

Study Application Findings
Study on ImidazotetrazinonesAnticancer probesDemonstrated enhanced efficacy of temozolomide with synthesized derivatives from DMAT .
Research on MOFsGas storageMOFs synthesized using DMAT showed significant improvements in gas adsorption capacities compared to traditional materials .
Synthesis of Azo DyesTextile industryDMAT was effectively used as an intermediate to produce vibrant azo dyes with high stability .

Mechanism of Action

The mechanism of action of dimethyl 2-aminoterephthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-donating effects of the amino group and the electron-withdrawing effects of the ester groups, which modulate its chemical behavior .

Comparison with Similar Compounds

Structural Analogues of Terephthalate Derivatives

Dimethyl aminoterephthalate belongs to a family of substituted terephthalate esters. Below is a comparison with structurally related compounds:

Compound Substituents CAS No. Key Properties Applications
This compound -NH₂, -COOCH₃ (positions 2,1,4) 5372-81-6 Hydrophobic, basic sites from -NH₂; used in flexible MOFs (e.g., MIL-53-NH₂) . MOF synthesis, pharmaceuticals .
Dimethyl nitroterephthalate -NO₂, -COOCH₃ (positions 2,1,4) 5292-45-5 Electron-withdrawing -NO₂ reduces basicity; higher thermal stability. Explosives, specialty polymers .
2-Methylterephthalic acid -CH₃, -COOH (positions 2,1,4) 5156-01-4 Hydrophilic due to -COOH; lower solubility in organic solvents. Polyester intermediates .
Dimethyl 2-[(chloroacetyl)amino]terephthalate -ClCH₂CO-NH, -COOCH₃ 352-70-5 Reactive chloroacetyl group enables covalent modifications. Drug conjugation, click chemistry .

Key Structural Insights :

  • The amino group in this compound enhances MOF flexibility and creates basic sites for catalysis or gas adsorption .
  • Nitro groups (e.g., dimethyl nitroterephthalate) increase thermal stability but reduce pore accessibility in MOFs due to steric/electronic effects .

Functional MOF Ligands

This compound (H₂BDC-NH₂) is a key ligand in iron(III)-based MOFs. Comparisons with unmodified and other functionalized terephthalate ligands:

MOF Ligand Functional Group MOF Phase Surface Area (m²/g) Pore Size (Å) Stability
H₂BDC-NH₂ -NH₂ MIL-101-NH₂ ~2,400 (mesoporous) 12–16 Stable in water/ethanol .
H₂BDC (unmodified) None MIL-53 ~1,500 8.5 (flexible) Prone to hydrolysis .
H₂BDC-NO₂ -NO₂ MIL-101-NO₂ ~2,200 10–14 High thermal stability .

Key Findings :

  • Amino-functionalized MOFs (e.g., MIL-101-NH₂) exhibit pH-responsive pore flexibility due to protonation/deprotonation of -NH₂, enabling controlled drug release .
  • Unmodified MIL-53 has lower surface area but superior mechanical stability under pressure .

Insights :

  • Water favors MIL-101-NH₂ at low concentrations, while ethanol maximizes STY for MIL-88B-NH₂ .
  • DMF enables synthesis of multiple phases (MIL-53-NH₂, MIL-101-NH₂) due to high ligand solubility but poses toxicity concerns .

Environmental and Industrial Considerations

  • Green Synthesis: Water and ethanol are preferred over DMF for industrial scalability (lower EHS risks) .
  • Toxicity: this compound is toxic to aquatic life (Hazard Code H411), requiring controlled disposal .
  • Cost : Commercially available at ~$90/50g (Sigma-Aldrich), comparable to nitro derivatives but costlier than unmodified terephthalates .

Biological Activity

Dimethyl aminoterephthalate (DMAT) is a chemical compound derived from terephthalic acid and is primarily used in the synthesis of various industrial products, including pigments and polymers. Understanding its biological activity is crucial for assessing its safety and potential applications. This article reviews the available literature on DMAT's biological effects, focusing on its toxicity, metabolism, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO4C_{10}H_{11}NO_4. It is characterized by two methyl ester groups attached to a terephthalic acid backbone, which influences its reactivity and biological interactions.

Acute Toxicity

Studies indicate that DMAT exhibits low acute toxicity. The oral LD50 values in rats range from 4,390 to over 6,590 mg/kg, suggesting that high doses are required to observe toxic effects. Dermal and inhalation toxicity assessments also show high tolerance levels, with LC50 values exceeding 5,000 mg/kg for dermal exposure and >6 mg/L for inhalation .

Reproductive and Developmental Toxicity

Research on reproductive toxicity indicates that DMAT does not significantly affect fertility or fetal development at standard exposure levels. A notable study found no adverse effects on testicular sperm counts or daily sperm production in male rats exposed to high doses . However, some studies reported mild irritative effects on the urinary tract due to the formation of renal crystals following metabolism to terephthalic acid (TPA) .

Chronic Toxicity

In chronic exposure studies, a NOAEL (No Observed Adverse Effect Level) of 313 mg/kg/day was established based on reduced body weight gains in rats over a 96-day dietary study . The primary target organ identified was the urinary tract due to the formation of calcium oxalate crystals from TPA metabolism.

Metabolism and Excretion

DMAT is rapidly absorbed following oral administration and is primarily metabolized to TPA. Studies have shown that approximately 90% of DMAT is excreted in urine within 48 hours post-administration, with minimal tissue accumulation observed . In mice, urinary metabolites include monomethyl terephthalate (70%) and TPA (30%), indicating species-specific metabolic pathways .

Industrial Exposure

A study examining workers exposed to DMAT during its synthesis reported no significant health effects, although moderate leukocytosis was noted in some cases. This suggests that while DMAT has low acute toxicity, long-term exposure may still warrant monitoring for subtle hematological changes .

Therapeutic Potential

Emerging research suggests potential therapeutic applications for DMAT derivatives in drug formulation. For instance, modifications of DMAT have been explored in developing novel opioid analgesics with enhanced receptor affinity and bioactivity . These findings indicate that while DMAT itself may not be therapeutically active, its derivatives could hold promise in pharmacological applications.

Comparative Toxicity Data Table

Endpoint Value Reference
Oral LD50 (Rats)4,390 - >6,590 mg/kg
Dermal LC50 (Rats)>5,000 mg/kg
Inhalation LC50 (Guinea Pigs)>6 mg/L
NOAEL (Chronic Oral)313 mg/kg/day
Urinary Excretion (48h)~90%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl aminoterephthalate, and how are the products characterized?

this compound is synthesized via esterification of 2-aminoterephthalic acid with methanol, typically using acid catalysis (e.g., sulfuric acid). Characterization involves 1H NMR (methoxy protons at δ 3.8–4.0 ppm), IR spectroscopy (C=O stretches at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 209). Purity is validated by melting point analysis (127–130°C) and HPLC with UV detection .

Q. What analytical techniques are recommended for assessing purity and structural integrity in research settings?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms ester and amino group integrity.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 columns with acetonitrile/water gradients.
  • Differential Scanning Calorimetry (DSC) : Verifies melting behavior and thermal stability .

Q. What safety protocols are critical for handling this compound in laboratories?

Follow OSHA-compliant guidelines:

  • Use fume hoods to prevent aerosol inhalation.
  • Wear nitrile gloves and lab coats.
  • Store in airtight containers away from oxidizers.
  • Employ spill kits with diatomaceous earth for containment. Refer to Safety Data Sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How can this compound be optimized for use in metal-organic frameworks (MOFs)?

In NH2-functionalized MOFs (e.g., UiO-66-NH2), this compound acts as a linker. Optimize incorporation by:

  • Adjusting solvothermal synthesis parameters (e.g., 120°C for 24 hours).
  • Quantifying amino group density via UV-Vis spectroscopy (absorbance at 364 nm, linear with Beer-Lambert law).
  • Validating crystallinity with X-ray diffraction (XRD) and porosity via nitrogen adsorption .

Q. What methodologies resolve contradictions in photodegradation studies of this compound derivatives?

Address conflicting data by:

  • Conducting accelerated aging tests under controlled UV exposure.
  • Analyzing degradation products with LC-MS/MS .
  • Replicating experiments under inert atmospheres (e.g., argon) to isolate oxidation pathways.
  • Applying meta-analysis tools (e.g., I² statistic ) to assess heterogeneity across studies .

Q. How do computational models enhance understanding of this compound’s electronic properties?

Combine Density Functional Theory (DFT) with experimental

  • Calculate HOMO-LUMO gaps to predict optical behavior.
  • Simulate solvent interactions using molecular dynamics (e.g., in DMF or water).
  • Validate models against experimental fluorescence spectra and redox potentials .

Properties

IUPAC Name

dimethyl 2-aminobenzene-1,4-dicarboxylate
Source PubChem
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InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSKDXUDARIMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022225
Record name Dimethyl aminoterephthalate
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Molecular Weight

209.20 g/mol
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CAS No.

5372-81-6
Record name 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester
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Record name Dimethyl 2-aminoterephthalate
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Synthesis routes and methods

Procedure details

23.9 g (0.1 mol) of dimethyl 2-nitroterephthalate are hydrogenated in a mixture of 100 ml of methanol and 200 ml of tetrahydrofuran with palladium/charcoal at 5 bar and 20° C. After the catalyst has been removed by suction filtering the solvent is evaporated off and the residue is recrystallised from methanol. Yield 18-19 g, yellowish crystals m.p. 130-131° C.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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